Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 852375-70-3
VCID: VC6729590
InChI: InChI=1S/C23H21N5O3S/c1-3-31-23(30)17-6-4-5-7-18(17)24-20(29)14-32-21-13-12-19-25-26-22(28(19)27-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,29)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2
Molecular Formula: C23H21N5O3S
Molecular Weight: 447.51

Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

CAS No.: 852375-70-3

Cat. No.: VC6729590

Molecular Formula: C23H21N5O3S

Molecular Weight: 447.51

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate - 852375-70-3

Specification

CAS No. 852375-70-3
Molecular Formula C23H21N5O3S
Molecular Weight 447.51
IUPAC Name ethyl 2-[[2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C23H21N5O3S/c1-3-31-23(30)17-6-4-5-7-18(17)24-20(29)14-32-21-13-12-19-25-26-22(28(19)27-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,29)
Standard InChI Key GBFSYPRPRXDGMP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2

Introduction

Chemical Formula

The molecular formula of Ethyl 2-(2-((3-(p-tolyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is C23H21N5O3S.

Structural Features

  • Core Framework: The compound features a triazolo[4,3-b]pyridazine core fused with a p-tolyl group at the 3-position.

  • Thioacetamide Linkage: A sulfur atom bridges the triazolopyridazine core to an acetamido group.

  • Benzoate Ester: The terminal ethyl benzoate moiety adds lipophilicity to the molecule.

Molecular Weight

The calculated molecular weight is approximately 447.51 g/mol.

General Synthetic Pathway

The synthesis of this compound likely involves:

  • Formation of the Triazolopyridazine Core:

    • Cyclization reactions involving hydrazine derivatives and pyridazine precursors.

    • Functionalization to introduce the p-tolyl substituent.

  • Thioether Formation:

    • Reaction of the core structure with a thiol or thioacetic acid derivative under nucleophilic substitution conditions.

  • Amide Bond Formation:

    • Coupling of the thioether intermediate with a benzoic acid derivative using coupling agents like EDCI or DCC.

  • Esterification:

    • Conversion of carboxylic acid groups into ethyl esters via Fischer esterification or transesterification.

Challenges in Synthesis

  • Maintaining regioselectivity during triazole formation.

  • Avoiding side reactions during thioether and amide bond formation.

Spectroscopic Techniques

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1^1H NMR): Signals corresponding to aromatic protons, aliphatic ethyl group, and amide NH.

    • Carbon (13^{13}C NMR): Peaks for aromatic carbons, ester carbonyl, and amide carbonyl groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=447m/z = 447, confirming molecular weight.

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for C=O (ester and amide), C-N (triazole), and S-C bonds.

Crystallographic Studies

Single-crystal X-ray diffraction can provide precise information on bond lengths and angles within the molecule.

Potential Applications

The structural motifs in this compound suggest possible biological activities:

  • Pharmacological Activity:

    • The triazolo[4,3-b]pyridazine scaffold is known for antimicrobial, anticancer, and anti-inflammatory properties.

    • The presence of an amide bond and ester group may enhance bioavailability.

  • Molecular Docking Studies:

    • The compound could be evaluated for binding affinity to enzymes like kinases or receptors involved in disease pathways.

Toxicity and Safety

Preliminary in vitro assays are required to assess cytotoxicity against normal and cancerous cell lines.

Comparative Analysis with Related Compounds

Compound NameStructural SimilarityReported Activity
Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate Sulfanylacetate groupAntimicrobial
N-(p-tolyl)-2-thioacetamide derivatives p-Tolyl substitutionAnti-inflammatory
Triazolopyridazine derivatives Triazole-pyridazine coreAnticancer

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